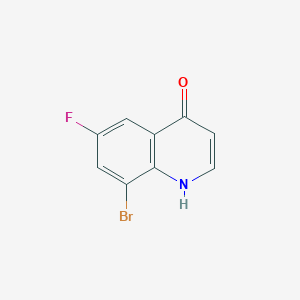

8-Bromo-6-fluoroquinolin-4-ol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Advanced Materials

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. researchgate.netmdpi.com Its rigid structure and the presence of a nitrogen atom make it a "privileged scaffold," meaning it can bind to a wide range of biological targets. orientjchem.orgbohrium.com This versatility has led to the development of numerous quinoline-based compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. rsc.orgacs.orgdntb.gov.ua Well-known drugs such as quinine, chloroquine, and ciprofloxacin (B1669076) are all built upon the quinoline framework. rsc.org

Beyond medicine, quinoline derivatives are integral to the development of advanced functional materials. nih.gov Their unique electronic and photophysical properties are harnessed in applications such as fluorescent probes for bioimaging and sensors. acs.orgnih.gov The ability to easily modify the quinoline core allows chemists to fine-tune its properties for specific applications in fields ranging from biochemistry to electronics. mdpi.comacs.org

Rational Design Principles for Halogenated Quinolines and their Impact on Molecular Properties

Rational drug design involves the strategic modification of a core chemical structure to enhance its desired properties, such as efficacy, selectivity, or metabolic stability. mdpi.comresearchgate.net Halogenation, the introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool in this process. mdpi.com Introducing halogens to the quinoline scaffold can profoundly influence its molecular properties in several ways:

Electronic Effects: Halogens are highly electronegative and can alter the electron distribution within the quinoline ring system. This can affect the molecule's ability to interact with biological targets, such as enzymes or receptors. mdpi.com

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect how it is absorbed, distributed, and metabolized in the body.

Binding Interactions: Halogen atoms can form specific non-covalent interactions, such as halogen bonds, which can enhance the binding affinity and selectivity of the compound for its target. nih.gov For example, introducing a chlorine atom at the 7-position of a quinoline scaffold was shown to strengthen its antagonism at NMDA receptors. mdpi.com

Metabolic Stability: Placing halogens at sites that are susceptible to metabolic breakdown can block these pathways, thereby increasing the molecule's half-life and duration of action. researchgate.net

Photophysical Properties: In the context of materials science, halogenation can shift the absorption and emission spectra of fluorescent quinoline dyes and enhance their photostability, which is crucial for bioimaging applications. nih.govresearchgate.net

The strategic placement and choice of halogen atom allow for the fine-tuning of these properties, a key principle in the development of both new therapeutics and advanced materials. nih.govnih.gov

Position of 8-Bromo-6-fluoroquinolin-4-ol within the Landscape of Functionalized Quinoline Derivatives

This compound is a distinct member of the vast family of functionalized quinoline derivatives. Its structure is characterized by three key features: the foundational quinolin-4-ol core, a bromine atom at position 8, and a fluorine atom at position 6. This specific arrangement of substituents places it at the intersection of several important classes of quinoline research.

The quinolin-4-ol (or 4-hydroxyquinoline) moiety is a significant pharmacophore in its own right. The presence of the hydroxyl group allows the compound to exist in tautomeric equilibrium with its keto form, 8-bromo-6-fluoro-1,4-dihydroquinolin-4-one. chembk.com This feature can be critical for its interaction with biological targets.

The dual halogenation with both bromine and fluorine is particularly noteworthy. Fluorine is often incorporated to improve metabolic stability and binding affinity, while the larger bromine atom can provide different steric and electronic contributions, potentially serving as a handle for further chemical modifications through cross-coupling reactions. nih.gov This di-halogenated pattern suggests that this compound is designed as a highly specific molecular probe or a precursor for more complex molecules.

Below are the key chemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 1019016-29-5 | chembk.combldpharm.com |

| Molecular Formula | C₉H₅BrFNO | chembk.combldpharm.com |

| Molecular Weight | 242.05 g/mol | bldpharm.com |

| Monoisotopic Mass | 240.954 Da | uni.lu |

Current State of Research and Emerging Opportunities for this compound

While extensive research exists for the broader class of halogenated quinolines, dedicated studies on this compound are not widely present in current literature. The compound is primarily available through chemical suppliers as a building block for synthesis. bldpharm.comaksci.comambeed.com However, based on the known activities of structurally similar compounds, several emerging opportunities can be identified.

The demonstrated efficacy of halogenated quinolines against drug-resistant bacteria, such as Staphylococcus epidermidis, suggests a potential avenue for this compound in the development of new antibacterial agents. nih.gov The specific halogenation pattern could offer a unique activity profile.

Furthermore, halogenated quinoline derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are targets in the treatment of neurodegenerative diseases. acs.org The structural features of this compound make it a candidate for investigation in this area.

In materials science, the compound could serve as a key intermediate. The bromine atom at position 8 is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups to create novel fluorescent probes, organic light-emitting diode (OLED) materials, or other functional organic molecules. nih.gov The presence of the fluorine atom could simultaneously enhance the photophysical properties and stability of any resulting materials. nih.gov The future of this compound likely lies in its utility as a versatile building block for creating more complex, high-value molecules for medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXSITKAJRDRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 6 Fluoroquinolin 4 Ol and Analogous Structures

Historical and Contemporary Approaches to 4-Quinolinol Synthesis

The synthesis of the 4-hydroxyquinoline (B1666331) core is a well-established area of organic chemistry, with several named reactions forming the historical foundation. The Conrad-Limpach synthesis, discovered in 1887, involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.org This reaction proceeds through a Schiff base intermediate, which undergoes thermal cyclization. wikipedia.org High boiling point solvents are often employed to facilitate the high-energy cyclization step. nih.gov

Another classical approach is the Gould-Jacobs reaction, which utilizes the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester. This is followed by a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline intermediate, which can then be saponified and decarboxylated to afford the desired 4-hydroxyquinoline. wikipedia.org

Contemporary methods for 4-quinolone synthesis have expanded to include transition metal-catalyzed reactions, microwave-assisted syntheses, and one-pot multicomponent reactions, which often offer milder reaction conditions, shorter reaction times, and higher yields compared to the classical methods.

| Reaction Name | Starting Materials | Key Features | Reference |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | Thermal cyclization of a Schiff base intermediate. wikipedia.org | wikipedia.org |

| Gould-Jacobs Reaction | Anilines, Ethoxymethylenemalonic esters | Forms a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.org | wikipedia.org |

Regioselective Halogenation Strategies for the Quinoline (B57606) Nucleus

The introduction of halogen atoms at specific positions on the quinoline ring is a critical aspect of synthesizing compounds like 8-bromo-6-fluoroquinolin-4-ol. The electronic nature of the quinoline system and the directing effects of existing substituents play a crucial role in determining the outcome of halogenation reactions.

Site-Specific Bromination Protocols on Quinoline Rings

The bromination of quinolines can be achieved using various brominating agents, with the regioselectivity being highly dependent on the reaction conditions and the substitution pattern of the quinoline ring. For the synthesis of 8-bromo-substituted quinolines, direct bromination of a pre-formed quinoline ring can be challenging due to the complex interplay of activating and deactivating effects of the fused rings and any existing substituents.

Introduction of Fluorine onto the Quinoline Core

The incorporation of fluorine into organic molecules, including quinolines, is of great interest in medicinal chemistry as it can enhance metabolic stability and bioavailability. The synthesis of fluoroquinolines can be approached in two main ways: by starting with a fluorine-containing building block or by introducing the fluorine atom at a later stage of the synthesis.

Starting with a fluorinated aniline, such as 4-fluoroaniline, in a classical quinoline synthesis like the Conrad-Limpach or Gould-Jacobs reaction, is a common and effective strategy to introduce a fluorine atom at the 6-position of the quinoline ring. Direct fluorination of the quinoline ring is also possible using specialized fluorinating agents, although achieving high regioselectivity can be challenging.

Orthogonal Halogenation Strategies for Polyhalogenated Quinolines

The synthesis of polyhalogenated quinolines like this compound requires a carefully planned strategy to ensure the correct placement of each halogen atom. An orthogonal strategy, where the introduction of one halogen does not interfere with the other, is often necessary.

This is typically achieved by starting with a precursor that already contains one or both of the desired halogens. For example, starting with 2-bromo-4-fluoroaniline (B89589) and subjecting it to a quinoline-forming cyclization reaction would be a plausible route. Alternatively, a sequential halogenation approach on a pre-formed quinoline-4-ol can be envisioned, where the directing effects of the hydroxyl group and the existing halogen are carefully considered to control the regioselectivity of the subsequent halogenation step.

Synthesis of 4-Hydroxyl Functionality within the Quinoline System

The 4-hydroxyl group of 4-quinolinols is typically introduced as an inherent part of the cyclization reaction used to form the quinoline ring itself. In both the Conrad-Limpach and Gould-Jacobs reactions, the use of β-ketoesters or malonic esters as starting materials directly leads to the formation of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgwikipedia.org

The 4-hydroxyquinoline products are often stable and can be isolated directly from the reaction mixture after the high-temperature cyclization and subsequent workup. The tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form is an important characteristic of these molecules, with the keto form often predominating.

Optimized Synthetic Routes to this compound

A logical approach would be to employ a convergent synthesis starting from a pre-halogenated aniline. The following hypothetical route illustrates this strategy:

Starting Material Selection : The synthesis would commence with 2-bromo-4-fluoroaniline. This commercially available starting material already contains the required bromine and fluorine atoms at the correct relative positions to form the desired 8-bromo-6-fluoro substitution pattern on the final quinoline ring.

Cyclization Reaction : The 2-bromo-4-fluoroaniline would then be reacted with a suitable three-carbon synthon to construct the pyridine (B92270) ring of the quinoline system. A Conrad-Limpach or Gould-Jacobs reaction would be appropriate here.

Conrad-Limpach Approach : Reaction of 2-bromo-4-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, would form an intermediate anilinocrotonate. Subsequent thermal cyclization in a high-boiling solvent would yield 8-bromo-6-fluoro-2-methylquinolin-4-ol. To obtain the target compound without the 2-methyl group, a different β-ketoester would be required.

Gould-Jacobs Approach : Condensation of 2-bromo-4-fluoroaniline with diethyl ethoxymethylenemalonate would yield an intermediate anilinomethylenemalonate. Thermal cyclization of this intermediate would produce ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate. Saponification of the ester group followed by decarboxylation would then furnish the target molecule, this compound.

This proposed route offers the advantage of regiocontrol, as the positions of the halogen substituents are fixed from the outset. The choice between the Conrad-Limpach and Gould-Jacobs reactions would depend on the desired substitution pattern at other positions of the quinoline ring and the availability of the required starting materials.

Precursor Synthesis and Halogenation Steps

The construction of the this compound core typically relies on established quinoline synthesis methods, with the Gould-Jacobs reaction being a cornerstone approach. wikipedia.orgmdpi.comwikiwand.com This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgwikiwand.com

The synthesis sequence begins with a nucleophilic substitution reaction between a substituted aniline, in this case, 2-bromo-4-fluoroaniline, and diethyl ethoxymethylenemalonate (DEEM). This initial step forms an anilidomethylenemalonate intermediate. The key cyclization step is then achieved by heating the intermediate at high temperatures, which induces an intramolecular 6-electron cyclization to form the quinoline ring system. wikipedia.orgwikiwand.com Subsequent saponification and decarboxylation steps yield the desired 4-hydroxyquinoline, also known as the 4-quinolone tautomer. wikipedia.org

Halogenation can also be a dedicated step in the synthesis of analogous structures. Various halogenating agents are employed depending on the desired regioselectivity and substrate tolerance. For instance, reagents like N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA) are used for bromination, while trichloroisocyanuric acid (TCCA) is used for chlorination, often under mild, metal-free conditions. rsc.orgrsc.orgresearchgate.netresearchgate.net The choice of halogenating agent and reaction conditions allows for selective functionalization at specific positions of the quinoline ring. rsc.orgrsc.org

Yield Optimization and Reaction Condition Analysis

Optimizing the yield and purity of this compound and its analogs requires careful analysis of reaction conditions, particularly for the thermally-driven cyclization step of the Gould-Jacobs reaction. ablelab.eu High temperatures are necessary to overcome the activation energy for the intramolecular cyclization. mdpi.comablelab.eu However, prolonged reaction times at elevated temperatures can lead to product degradation. ablelab.eu

Several factors influence the efficiency of quinolin-4-one synthesis:

Temperature and Heating Method: The thermal cyclization is often carried out in high-boiling solvents like diphenyl ether or by using microwave irradiation to achieve the necessary high temperatures (often exceeding 250 °C). ablelab.eud-nb.infothieme-connect.com Microwave synthesis, in particular, can dramatically shorten reaction times and improve yields compared to conventional heating. ablelab.eu

Solvent: The choice of solvent can impact reaction selectivity and yield. While high-boiling solvents are common for the cyclization step, other solvents like toluene, 1,4-dioxane, and even water are used in different synthetic transformations of quinolines. nih.govresearchgate.netnrochemistry.com

Catalysts: While the Gould-Jacobs cyclization is often thermal, other quinoline syntheses may employ acid or base catalysis. mdpi.com For instance, palladium catalysts are extensively used in carbonylation and cross-coupling reactions to build the quinoline core or its derivatives. mdpi.com

The table below summarizes typical conditions for the key cyclization step in quinoline synthesis.

| Parameter | Condition | Purpose | Typical Yield (%) |

| Heating | Conventional (Reflux) | Induce thermal cyclization | Varies (often lower) |

| Heating | Microwave Irradiation | Accelerate reaction, improve yield | 47-75% ablelab.euthieme-connect.com |

| Solvent | Diphenyl ether | High boiling point for thermal reaction | ~75% thieme-connect.com |

| Temperature | 250-300 °C | Overcome activation energy for cyclization | Optimized for specific substrates ablelab.eu |

Derivatization and Functional Group Interconversions of this compound

The structure of this compound offers multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives. The 4-hydroxyl group and the 8-bromo substituent are particularly reactive and serve as primary handles for functionalization.

Modifications at the 4-Hydroxyl Group

The 4-hydroxyl group of the quinolin-4-ol exists in tautomeric equilibrium with its 4-quinolone form. researchgate.net This hydroxyl group can be readily converted into other functional groups, most notably through chlorination. Treatment with phosphorus oxychloride (POCl₃) is a standard method to replace the hydroxyl group with a chlorine atom, yielding a 4-chloroquinoline (B167314) derivative. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This transformation is significant as the resulting 4-chloroquinoline is a versatile intermediate for subsequent nucleophilic substitution reactions. evitachem.comglobethesis.com

The chlorination process with POCl₃ typically proceeds in two stages: an initial phosphorylation of the hydroxyl group at lower temperatures, followed by nucleophilic attack by chloride ions at elevated temperatures (70-90 °C) to form the final product. nih.govsemanticscholar.orgresearchgate.net

Other modifications at the 4-position include O-alkylation to form ethers. This can be achieved by reacting the quinolinol with alkyl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov

Exploiting Halogen Reactivity for Further Functionalization

The bromine atom at the 8-position is a key site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from the 8-bromo precursor.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the 8-bromoquinoline (B100496) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nrochemistry.comwikipedia.org It is widely used to introduce aryl or vinyl substituents. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nrochemistry.comasianpubs.org

Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond by coupling the 8-bromoquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands (e.g., BINAP, DPPF) and requires a strong base like sodium tert-butoxide. wikipedia.orgjk-sci.com

These powerful synthetic tools enable the transformation of the relatively simple this compound into a wide array of complex molecules with tailored properties.

| Reaction | Reagents & Conditions | Bond Formed |

| Chlorination | POCl₃, heat (70-90 °C) | C-Cl |

| O-Alkylation | Alkyl halide, K₂CO₃, THF | C-O (Ether) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-C (Aryl) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | C-N (Amine) |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Fluoroquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons in 8-Bromo-6-fluoroquinolin-4-ol could not be located. This information is essential for assigning the precise location of each hydrogen atom within the molecule's framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR data detailing the chemical shifts of the carbon atoms in this compound was found. This data is crucial for determining the carbon skeleton and the electronic environment of each carbon atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Moieties

Information regarding the ¹⁹F NMR spectrum, including the chemical shift and coupling constants for the fluorine atom, is unavailable. This analysis would be key to confirming the position and electronic environment of the fluorine substituent on the quinoline (B57606) ring.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Without primary 1D NMR data, a discussion on the application of 2D NMR techniques (such as COSY, HSQC, HMBC) for establishing connectivity and spatial relationships between atoms in this compound is purely hypothetical and cannot be presented with scientific accuracy.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Specific IR absorption frequencies for the functional groups present in this compound, such as the O-H, C=C, C-F, and C-Br bonds, were not found in the searched literature. This data is vital for confirming the presence of these functional groups and understanding the molecule's vibrational modes.

: A Review of Available Data

The intended article was structured to provide an in-depth analysis of "this compound" using a variety of sophisticated spectroscopic and crystallographic methods. However, the foundational research data required to populate the specified sections and subsections of the article could not be located. This includes a lack of published studies detailing the following analytical investigations for this particular molecule:

Raman Spectroscopy: No studies detailing the Raman spectrum, vibrational modes, or applications of Raman spectroscopy for the structural analysis of this compound were found.

Electronic Absorption and Emission Spectroscopy:

Ultraviolet-Visible (UV-Vis) Absorption: Specific UV-Vis absorption spectra, including information on maximum absorbance wavelengths (λmax) and molar absorptivity coefficients in various solvents, are not documented.

Fluorescence and Luminescence: There is no available data on the fluorescence or luminescent properties of this compound, such as its emission spectra, quantum yields, or fluorescence lifetime.

Photoelectron Spectroscopy: Research detailing the experimental determination of ionization energies for this compound through photoelectron spectroscopy is absent from the scientific literature.

Mass Spectrometry (MS): While theoretical mass and fragmentation patterns can be predicted, specific experimental mass spectrometry data confirming the molecular weight and elucidating the fragmentation pathways of this compound is not available in published research.

X-ray Crystallography: There are no published crystal structures for this compound. Consequently, information regarding its solid-state structure, conformational properties, bond lengths, and bond angles, which would be derived from X-ray crystallographic analysis, is unavailable.

Computational Chemistry and Theoretical Investigations of 8 Bromo 6 Fluoroquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational understanding of a molecule's electronic landscape and preferred three-dimensional arrangement. These methods solve the Schrödinger equation, albeit with approximations, to yield valuable data on molecular orbitals, charge distribution, and geometric parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 8-Bromo-6-fluoroquinolin-4-ol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in optimizing the molecular geometry to its lowest energy state. These calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure.

Furthermore, DFT is used to explore the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For substituted quinoline (B57606) derivatives, the nature and position of substituents, in this case, a bromine atom at the 8-position and a fluorine atom at the 6-position, are expected to significantly influence the electronic structure and the HOMO-LUMO gap. nih.govnih.gov

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative fluorine, bromine, oxygen, and nitrogen atoms would be expected to create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would likely exhibit positive potential.

Table 1: Predicted Geometric and Electronic Parameters for this compound using DFT

| Parameter | Predicted Value | Significance |

| Bond Length (C-Br) | ~1.90 Å | Influences reactivity and spectroscopic properties. |

| Bond Length (C-F) | ~1.35 Å | Affects electronic distribution and stability. |

| Bond Angle (C-N-C) | ~118° | Defines the geometry of the heterocyclic ring. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated quinolinol structures.

First-principles calculations, which are based on quantum mechanics without reliance on experimental data, are invaluable for predicting spectroscopic properties. rsc.org For this compound, these methods can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequencies of the O-H, C=O (in the tautomeric quinolone form), C-F, and C-Br bonds can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful tool for structural elucidation and for confirming the assignments in experimentally obtained NMR spectra. The predicted shifts for the aromatic protons and carbons in this compound would be influenced by the electron-withdrawing effects of the halogen and nitrogen atoms.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

One of the most interesting aspects of 4-quinolinols is the potential for tautomerism between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. researchgate.netnih.gov Computational methods can be used to calculate the relative energies of these two tautomers to predict which form is more stable under different conditions. researchgate.net For substituted 4-quinolinols, the equilibrium between the tautomers can be influenced by the electronic effects of the substituents. nih.gov In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms could potentially influence the stability of the tautomeric forms. Theoretical studies on similar systems have shown that the hydroxyquinoline form is often favored, particularly in the gas phase. nih.gov

The planarity of the quinoline ring system is another area of interest. While the core bicyclic structure is largely planar, slight deviations can occur. Conformational analysis would explore any potential out-of-plane arrangements and the energy barriers associated with them.

The properties of a molecule can be significantly influenced by its solvent environment. nih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the geometry and electronic structure of this compound. Solvents with different polarities can alter the relative energies of the tautomers, potentially shifting the equilibrium. For example, polar solvents might favor the more polar tautomer. researchgate.net

Solvation can also affect the electronic properties, such as the HOMO-LUMO gap and the dipole moment. Understanding these solvent effects is crucial for predicting the behavior of the compound in various chemical and biological environments.

In the solid state, molecules of this compound will interact with each other through various non-covalent forces, such as hydrogen bonding, halogen bonding, and π-π stacking. mdpi.comnih.gov Molecular modeling can be used to investigate these intermolecular interactions and predict the crystal packing arrangement. mdpi.comcetjournal.it The presence of the hydroxyl group suggests that hydrogen bonding will be a significant factor in the solid-state structure. The bromine and fluorine atoms may also participate in halogen bonding.

The aggregation behavior of fluoroquinolone antibiotics, a related class of compounds, has been studied in the context of their environmental fate. nih.govresearchgate.netresearchgate.net Similar computational approaches could be applied to this compound to understand its potential for aggregation in different environments. This could involve simulating the interactions between multiple molecules to identify the most stable dimeric or larger aggregate structures. Symmetry-Adapted Perturbation Theory (SAPT) is a method that can be employed to dissect the energetic components of these intermolecular interactions, providing insights into the contributions of electrostatic, exchange, induction, and dispersion forces. mdpi.comnih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Atoms/Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | O-H···N or O-H···O | -5 to -10 |

| π-π Stacking | Quinoline rings | -2 to -5 |

| Halogen Bonding | C-Br···O or C-F···H | -1 to -3 |

Note: The energy values are illustrative and represent typical ranges for these types of interactions in similar molecular crystals.

Theoretical Studies on Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction has gained significant recognition in supramolecular chemistry and drug design. For this compound, both the bromine and fluorine atoms could potentially participate in halogen bonding.

Quantification of Bromine and Fluorine as Halogen Bond Donors

Computational methods, particularly high-level quantum mechanical calculations, are essential for quantifying the ability of bromine and fluorine in this compound to act as halogen bond donors. The strength of a halogen bond is related to the presence and magnitude of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond.

Table 1: Hypothetical Computational Data for Halogen Bond Donor Potential

| Halogen Atom | C-X Bond Length (Å) | σ-hole Maximum Electrostatic Potential (VS,max) | Polarizability (Å3) |

| Bromine (Br) | Data not available | Data not available | Data not available |

| Fluorine (F) | Data not available | Data not available | Data not available |

Note: This table represents the type of data that would be generated from quantum chemical calculations. Specific values for this compound are not available in the current literature.

Theoretical calculations would likely reveal that the bromine atom is a significantly stronger halogen bond donor than the fluorine atom due to its higher polarizability and the presence of a more positive σ-hole.

Role of Halogen Bonds in Supramolecular Assemblies and Catalysis

The directional nature of halogen bonds makes them valuable tools in crystal engineering for the construction of well-defined supramolecular assemblies. Theoretical studies could predict the preferred geometries of halogen-bonded complexes involving this compound and various halogen bond acceptors. These interactions could play a role in the crystal packing of the solid-state form of the compound and could also be exploited in the design of co-crystals with specific properties.

In the realm of catalysis, halogen bonding has been shown to stabilize transition states and influence reaction pathways. Computational modeling could explore the potential for this compound to act as a halogen-bonding catalyst in specific organic reactions, although no such studies have been reported to date.

Structure-Reactivity Relationship Studies through Computational Descriptors

Computational descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity (χ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: This table illustrates the typical outputs of a DFT-based FMO analysis. No specific published data exists for this compound.

A detailed FMO analysis would reveal the distribution of the HOMO and LUMO across the quinolin-4-ol scaffold, identifying the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For this compound, the ESP map would highlight the electronegative regions around the oxygen and nitrogen atoms, as well as the positive σ-hole on the bromine atom, providing a visual representation of its reactive sites.

Theoretical Frameworks for Ligand-Target Interactions and Drug Design Hypotheses

Given the prevalence of the quinolone scaffold in medicinal chemistry, it is plausible that this compound could be investigated as a potential ligand for various biological targets. Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein receptor.

These studies could generate hypotheses about the potential biological targets of this compound by simulating its interaction with the active sites of various enzymes or receptors. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that govern the binding affinity and selectivity. Such computational predictions are instrumental in the early stages of drug discovery, helping to prioritize compounds for further experimental testing. However, no such specific ligand-target interaction studies for this compound have been published.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the broader class of quinoline and quinolone derivatives has been the subject of numerous such investigations. These studies provide a framework for predicting the potential interactions of this compound with various biological targets. For instance, quinoline derivatives have been docked against targets such as epidermal growth factor receptor (EGFR) kinase, DNA gyrase, and elastase, demonstrating their potential as inhibitors in cancer, bacterial infections, and inflammatory diseases, respectively nih.govnih.gov.

A hypothetical molecular docking study of this compound would involve preparing a 3D model of the compound and docking it into the active site of a selected protein target. The simulation would predict the binding affinity, typically expressed as a docking score or binding energy, and visualize the specific molecular interactions. Key interactions often observed for quinoline derivatives include hydrogen bonds formed by the quinoline nitrogen and hydroxyl groups, as well as hydrophobic and π-π stacking interactions involving the bicyclic ring system nih.gov. The bromine and fluorine substituents on the this compound molecule would be expected to modulate these interactions, potentially forming halogen bonds or altering the electronic properties of the aromatic system, thereby influencing binding affinity and selectivity.

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Residues (Example) | Contributing Moiety of this compound |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | 4-hydroxyl group, Quinoline nitrogen |

| Hydrophobic Interactions | Val, Leu, Ile, Phe | Quinoline ring system |

| π-π Stacking | Phe, Tyr, Trp | Quinoline ring system |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) | 8-bromo substituent |

This table is illustrative and based on common interactions observed for related quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For the class of quinoline and quinolin-4-one derivatives, several QSAR studies have been successfully conducted to predict their biological activities, including anticancer and antimicrobial effects researchgate.netnanobioletters.com. These models are typically built using a set of known active compounds (a training set) and then validated using an external set of compounds (a test set).

The development of a QSAR model for this compound and its analogues would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area, ovality nih.gov.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the observed biological activity nih.gov.

A statistically significant QSAR model for quinolin-4-ol derivatives could be used to predict the biological activity of this compound and to design new derivatives with potentially improved potency. For example, a QSAR model might reveal that a specific combination of electronic and steric properties is crucial for high activity. This information could then be used to guide the synthesis of new analogues with optimized substituent patterns. The robustness of such models is often confirmed through cross-validation techniques nih.gov.

Table 2: Key Molecular Descriptors for QSAR Model Development of Quinolone Derivatives

| Descriptor Class | Specific Examples | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energy Gap | Influences electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, Ovality | Relates to the size and shape of the molecule, affecting receptor fit. |

| Hydrophobic | LogP | Governs the ability of the compound to cross cell membranes. |

| Topological | Wiener Index, Randic Index | Describes molecular shape and branching. |

This table provides examples of descriptors commonly used in QSAR studies of heterocyclic compounds.

Reactivity, Reaction Mechanisms, and Strategic Chemical Transformations of 8 Bromo 6 Fluoroquinolin 4 Ol

Electrophilic Aromatic Substitution Reactions on Halogenated Quinoline (B57606) Systems

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a challenging but important transformation for introducing new functional groups. The reactivity of the quinoline nucleus is complex due to the deactivating effect of the nitrogen atom, which reduces the electron density of the rings, particularly the pyridine (B92270) ring. However, the benzene (B151609) ring remains more susceptible to electrophilic attack.

In quinoline itself, electrophilic substitution preferentially occurs at the C5 and C8 positions, a preference dictated by the stability of the resulting cationic intermediate (arenium ion). pharmaguideline.comquimicaorganica.org For 8-bromo-6-fluoroquinolin-4-ol, the situation is more intricate. The existing substituents heavily influence the regioselectivity of further substitutions.

Directing Effects:

The hydroxyl group at C4 (in its enol tautomer) is a powerful activating group and is ortho-, para-directing.

The fluorine atom at C6 is a deactivating group but is also ortho-, para-directing.

The bromine atom at C8 is also a deactivating, ortho-, para-director.

The concerted influence of these groups directs incoming electrophiles. For instance, the C5 position is activated by the C4-hydroxyl group and is ortho to the C6-fluoro group. The C7 position is also activated by the C4-hydroxyl group and is ortho to both the C6-fluoro and C8-bromo substituents. The outcome of an EAS reaction, such as nitration or further halogenation, would depend on the specific reaction conditions and the relative strength of these directing effects. While site-selective halogenation of substituted quinolines can be a synthetic challenge, it is a crucial method for elaborating the quinoline structure. nih.gov

| Reaction Type | Typical Reagents | Predicted Major Regioisomer(s) | Influencing Factors |

| Nitration | HNO₃/H₂SO₄ | C5 or C7 | Steric hindrance from C8-bromo group; relative activating strength of C4-OH vs. directing effects of halogens. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | C5 or C7 | Catalyst choice; solvent effects; steric hindrance. libretexts.orgwikipedia.org |

| Sulfonation | Fuming H₂SO₄ | C5 | Generally favors positions 5 and 8 in quinoline systems. firsthope.co.in |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorine and Bromine Centers

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the halogen atoms on the quinoline ring with various nucleophiles. The viability of SNAr depends on the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. nih.govyoutube.com In this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring system towards nucleophilic attack, particularly at positions C2 and C4.

The relative reactivity of the fluorine and bromine substituents is a key consideration. Generally, in SNAr reactions, the C-F bond is more susceptible to nucleophilic attack than C-Br. This is because fluorine is more electronegative, making the attached carbon more electrophilic and better able to stabilize the developing negative charge in the rate-determining step. youtube.comyoutube.com Therefore, nucleophilic attack is more likely to occur at the C6 position, displacing the fluoride.

However, the substitution of the C8-bromo group cannot be entirely ruled out, especially with highly reactive nucleophiles or under forcing conditions.

Typical Nucleophiles: Alkoxides (RO⁻), amines (R₂NH), thiols (RS⁻).

Expected Reactivity Order: C6-F > C8-Br.

Reaction Conditions: Often requires heat and a polar aprotic solvent like DMSO or DMF to facilitate the reaction.

Directed C-H Activation and Remote Functionalization Methodologies

Transition metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for functionalizing otherwise inert C-H bonds. rsc.orgnih.gov In quinoline systems, the nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond, most commonly at the C8 or C2 positions. nih.gov

For this compound, the C8 position is already occupied. However, other functional groups can be used to direct C-H activation to different sites. The C4-hydroxyl group, for example, could potentially direct a catalyst to the C5 position.

A notable strategy is remote C-H functionalization, where a directing group at one position facilitates the functionalization of a distant C-H bond. For instance, methods have been developed for the metal-free, regioselective C5-halogenation of 8-substituted quinolines, demonstrating that functionalization can be achieved at geometrically inaccessible positions. rsc.org Such methodologies could be adapted to introduce new groups at the C5 or C7 positions of the this compound core, bypassing traditional electrophilic substitution routes. rsc.org

Cross-Coupling Reactions Involving Bromine at the 8-Position (e.g., Suzuki, Heck, Sonogashira)

The bromine atom at the C8 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for palladium-catalyzed couplings involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki) or carbopalladation (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the C8 position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups. researchgate.net

Heck Coupling: This reaction forms a new C-C bond by coupling the C8 position with an alkene, catalyzed by a palladium complex. It is a powerful tool for synthesizing substituted alkenes.

Sonogashira Coupling: This reaction couples the C8 position with a terminal alkyne, using a dual catalyst system of palladium and copper. It is the premier method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the C8-bromo position with primary or secondary amines. acs.org

These reactions provide reliable and modular access to a vast array of 8-substituted quinoline derivatives, significantly expanding the chemical space accessible from the parent compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkyne) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N |

Borylation Reactions for Versatile Building Blocks

Iridium-catalyzed C-H borylation and palladium-catalyzed Miyaura borylation of aryl halides are modern methods to convert C-H or C-X bonds into valuable C-B bonds, typically in the form of pinacol (B44631) boronate esters (Bpin). nih.govacs.orgacs.org The 8-bromo substituent on the quinoline ring is well-suited for Miyaura borylation.

This transformation converts the this compound into 6-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol. This boronic ester is a versatile synthetic intermediate. It is more stable and often easier to handle than the corresponding Grignard or organolithium reagents and is a key precursor for Suzuki-Miyaura cross-coupling reactions. This two-step sequence (borylation followed by Suzuki coupling) offers a strategic advantage for library synthesis, where a common borylated intermediate can be reacted with a diverse set of aryl halides.

Oxidation and Reduction Chemistry of the Quinoline Heterocycle

The quinoline heterocycle can undergo both oxidation and reduction, although it is generally resistant to oxidation. pharmaguideline.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the benzene ring, leaving the pyridine ring intact. pharmaguideline.com Milder oxidation, for example with peroxy acids (e.g., m-CPBA), can lead to the formation of the corresponding quinoline N-oxide. N-oxide formation can alter the electronic properties of the ring, making it more susceptible to certain types of functionalization. nih.gov

Reduction: The quinoline ring can be selectively or fully reduced. Catalytic hydrogenation (e.g., H₂/Pd/C) can reduce the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. pharmaguideline.comnih.gov This transformation changes the geometry of the molecule from planar to a more three-dimensional structure, which can be significant for biological applications. Other reducing agents, like sodium borohydride (B1222165) in the presence of certain additives, can also achieve selective reduction of the heterocyclic ring. iust.ac.ir A combination of trifluoroacetic acid and triethylsilane under photoirradiation has been used for a semireduction of quinolines. nih.gov

Investigation of Tautomeric Equilibrium and its Influence on Reaction Pathways

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 8-bromo-6-fluoroquinolin-4(1H)-one. rsc.orgresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system. rsc.orgresearchgate.net

Enol Tautomer (quinolin-4-ol): Possesses an aromatic benzene and pyridine ring. The hydroxyl group is a strong electron-donating group, activating the ring towards electrophilic substitution.

Keto Tautomer (quinolin-4-one): The pyridine ring is no longer fully aromatic. This form has an amide-like character and can undergo reactions typical of N-heterocyclic ketones.

This tautomerism has a profound impact on reactivity. For example, reactions at the oxygen atom (e.g., O-alkylation) will proceed from the enol form, while reactions involving the nitrogen atom (e.g., N-alkylation) are characteristic of the keto form. Spectroscopic studies (NMR, IR) and computational calculations are often used to determine the predominant tautomeric form under specific conditions, which is crucial for predicting and controlling reaction outcomes. rsc.orgresearchgate.net

Advanced Applications and Future Research Trajectories for 8 Bromo 6 Fluoroquinolin 4 Ol

Applications in Functional Materials Science

The unique electronic and photophysical properties of quinoline (B57606) derivatives make them attractive candidates for the development of advanced functional materials. The presence of bromine and fluorine atoms, along with a hydroxyl group, in 8-Bromo-6-fluoroquinolin-4-ol is anticipated to impart specific characteristics beneficial for applications in materials science.

Quinoline-based scaffolds are widely recognized for their fluorescent properties and have been extensively utilized in the creation of molecular probes and chemosensors. crimsonpublishers.com These probes are instrumental in the detection and imaging of various biological and environmental analytes. crimsonpublishers.com The fluorescence of quinoline derivatives can be modulated by the introduction of different functional groups. Halogen atoms, such as bromine and fluorine, can influence the photophysical properties of the molecule, including its quantum yield and Stokes shift.

The 8-quinolinol moiety, in particular, is a well-known chelating agent for a variety of metal ions. This chelating ability is a key feature in the design of chemosensors, where the binding of a metal ion can lead to a detectable change in the fluorescence of the molecule. While direct studies on this compound as a fluorescent probe are not extensively documented, the inherent properties of the quinolin-4-ol structure suggest its potential in this area. The bromo and fluoro substituents can further modify the selectivity and sensitivity of the potential sensor.

Table 1: Potential Photophysical Properties of Halogenated Quinolinols

| Property | Potential Influence of Substituents |

|---|---|

| Excitation Wavelength | The extended π-system of the quinoline core suggests absorption in the UV-Vis range. |

| Emission Wavelength | The emission wavelength can be tuned by the electronic nature of the substituents. |

| Quantum Yield | Halogen atoms can influence the quantum yield through the heavy-atom effect. |

Note: This table represents potential properties based on the general behavior of quinoline derivatives; specific data for this compound is not currently available.

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices. wikipedia.org Quinoline derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). wikipedia.orgsigmaaldrich.com In OLEDs, certain quinoline complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are classic examples of electron-transporting and light-emitting materials. wikipedia.org

The incorporation of halogen atoms into the molecular structure of materials for organic electronics can influence their electronic properties, such as their energy levels (HOMO and LUMO) and charge transport characteristics. The bromine and fluorine atoms in this compound could potentially enhance the performance of organic electronic devices by modifying these electronic parameters. For instance, fluorination is a common strategy to lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their stability and efficiency in solar cells. While specific research on the integration of this compound into OLEDs or solar cells is limited, the foundational quinolinol structure suggests it as a candidate for further investigation in this domain.

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. These interactions, such as hydrogen bonding and halogen bonding, can be used to construct well-defined molecular assemblies with specific functions. The this compound molecule possesses several features that make it an interesting building block for supramolecular chemistry.

The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the quinoline ring can also participate in hydrogen bonding. Furthermore, the bromine atom can engage in halogen bonding, a directional interaction that is increasingly being used in crystal engineering to control the solid-state packing of molecules. The interplay of these different non-covalent interactions could lead to the formation of diverse and potentially useful supramolecular architectures.

Utility in the Development of Chemical Probes and Biological Tools

The biological activities of quinoline derivatives are well-documented, with many compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Halogenated quinolinols, in particular, have been shown to possess enhanced biological activity. mdpi.com The presence of halogen atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Quinolinol compounds are known to be effective metal chelators, and this property is often linked to their biological activity. By binding to essential metal ions, these compounds can disrupt cellular processes in pathogenic organisms or cancer cells. Given these precedents, this compound is a compound of interest for the development of new chemical probes to study biological systems or as a lead structure for the design of novel therapeutic agents. Further research is needed to explore its specific biological effects and mechanisms of action.

Future Prospects in Sustainable Synthesis of Halogenated Quinolines

The synthesis of halogenated quinolines is an active area of research. Traditional methods for the synthesis of quinolines, such as the Skraup and Doebner-von Miller reactions, often require harsh reaction conditions. More recently, there has been a focus on developing more sustainable and environmentally friendly synthetic methods. These include the use of milder reagents, catalytic processes, and more energy-efficient reaction conditions.

Future research in this area will likely focus on the development of regioselective halogenation methods that allow for the precise introduction of halogen atoms at specific positions on the quinoline ring. Metal-free synthesis and C-H bond functionalization are emerging as powerful strategies for the efficient and sustainable synthesis of functionalized quinolines. researchgate.net The development of scalable and cost-effective synthetic routes to this compound will be crucial for enabling its exploration in the various applications discussed.

Interdisciplinary Research Directions and Potential Synergies with Other Fields

The versatile nature of the quinoline scaffold lends itself to interdisciplinary research. The study of this compound and related compounds can foster collaborations between chemists, biologists, materials scientists, and physicists. For example, the design and synthesis of novel fluorescent probes based on this scaffold would require the expertise of synthetic organic chemists, while the evaluation of their performance in biological systems would involve cell biologists and biochemists.

Similarly, the development of new materials for organic electronics would necessitate a synergistic approach involving materials chemists and physicists to understand the structure-property relationships and to fabricate and test devices. The exploration of the biological activities of this compound could also lead to collaborations with pharmacologists and medical researchers to investigate its therapeutic potential. The interdisciplinary study of such functionalized quinolines holds significant promise for advancing our understanding of fundamental scientific principles and for the development of new technologies with real-world applications.

Q & A

Q. What are the recommended synthetic routes for 8-bromo-6-fluoroquinolin-4-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves halogenation and functional group manipulation. For example:

- Step 1 : Bromination of a pre-fluorinated quinoline precursor using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 2 : Selective hydroxylation at position 4 via acid-catalyzed hydrolysis or oxidative methods.

Optimization : Use spectroscopic monitoring (e.g., H NMR) to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (4–6 hours) to minimize side products like over-bromination .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key structural features confirmed?

- NMR : NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for C6-F). H NMR confirms the hydroxyl proton (δ ≈ 10–12 ppm, broad singlet) and aromatic protons (J-coupling patterns for quinoline core) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z 242.04 (CHBrFNO) .

- X-ray Crystallography : Resolves halogen positioning and hydrogen bonding of the hydroxyl group .

Q. How does the halogen substitution pattern (Br at C8, F at C6) influence the compound’s solubility and stability in biological assays?

- Solubility : Bromine’s hydrophobicity reduces aqueous solubility, necessitating DMSO or ethanol as co-solvents (<1% v/v to avoid cytotoxicity). Fluorine enhances lipid membrane permeability, improving cellular uptake .

- Stability : The hydroxyl group at C4 may undergo oxidation; storage under inert atmosphere (N) at -20°C is recommended. Stability in PBS (pH 7.4) should be validated via HPLC over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Case Study : If one study reports potent antimicrobial activity (MIC = 2 µg/mL) while another shows inactivity, analyze variables:

- Assay Conditions : Check pH (quinolines are pH-sensitive), bacterial strain variability, or serum interference .

- Structural Confirmation : Re-examine analogs for positional isomerism (e.g., hydroxyl at C3 vs. C4) using LC-MS .

- Statistical Validation : Apply ANOVA to compare replicates and assess significance thresholds (p < 0.01) .

Q. What mechanistic insights explain the interaction of this compound with bacterial topoisomerases?

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to the ATP pocket of DNA gyrase, with Br and F forming halogen bonds to Arg121 and Asp73 residues .

- Enzyme Inhibition Assays : Measure IC using supercoiled plasmid relaxation assays. Compare to ciprofloxacin (positive control) to assess competitive vs. non-competitive inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent quinoline derivatives?

-

Substituent Analysis :

Position Substituent Effect on Activity C4 -OH Essential for H-bonding to target C6 -F Enhances bioavailability (logP reduction) C8 -Br Increases steric bulk, improving target affinity -

Methodology : Synthesize analogs (e.g., 8-Cl or 8-I substitutions) and test in dose-response assays. Use QSAR models to predict activity cliffs .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Process Chemistry : Replace hazardous brominating agents (e.g., Br) with NBS for safer handling. Optimize batch reactions (20–50 g scale) with inline FTIR for real-time monitoring .

Data Contradiction and Reliability Analysis

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Cross-Validation : Compare H NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw).

- Reproducibility : Replicate synthesis in multiple labs using standardized protocols. Publish raw data (e.g., NMR FID files) for peer review .

Q. What statistical methods are appropriate for analyzing variability in biological replicate data?

- Robust Regression : Identify outliers in dose-response curves using Cook’s distance.

- Meta-Analysis : Pool data from independent studies (e.g., antimicrobial assays) and apply random-effects models to estimate overall effect sizes .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 242.04 g/mol | |

| LogP (Predicted) | 2.1 (ChemAxon) | |

| Solubility (DMSO) | 25 mg/mL | |

| UV-Vis λ | 280 nm (ε = 4500 Mcm) |

Q. Table 2. Comparative Bioactivity of Quinoline Derivatives

| Compound | MIC (µg/mL) | Target Enzyme IC | Reference |

|---|---|---|---|

| This compound | 2.5 | 0.8 µM (DNA gyrase) | |

| 6-Fluoro-8-chloroquinolin-4-ol | 10.0 | 5.2 µM | |

| Ciprofloxacin | 0.5 | 0.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.